Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is , with a molecular weight of approximately g/mol. This compound has garnered attention for its versatility in organic synthesis and its potential applications in medicinal chemistry.
This compound is classified as an isoxazole derivative, which includes compounds featuring a heterocyclic structure with nitrogen and oxygen atoms. It is also categorized under carboxylic acid esters due to the presence of an ethyl ester functional group.
The synthesis of ethyl 5-(bromomethyl)isoxazole-3-carboxylate typically involves the bromination of ethyl isoxazole-3-carboxylate. A common method utilizes N-bromosuccinimide as the brominating agent, often in the presence of a radical initiator like azobisisobutyronitrile. The reaction is conducted in an inert solvent, such as carbon tetrachloride, under reflux conditions .
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate can participate in various chemical reactions:
For example, nucleophilic substitution with sodium azide yields ethyl 5-(azidomethyl)isoxazole-3-carboxylate. Oxidation with potassium permanganate can produce ethyl 5-(bromomethyl)isoxazole-3-carboxylic acid.
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate has several significant applications:
The isoxazole core of ethyl 5-(bromomethyl)isoxazole-3-carboxylate is constructed via regioselective [3+2] cycloaddition between halogenated oximes and electron-deficient alkynes. This metal-free approach leverages in situ-generated nitrile oxides from chlorooxime precursors (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate), which react with propargyl bromide derivatives to yield 3,5-disubstituted isoxazoles. The reaction exhibits exceptional regiocontrol (>95:5), positioning the bromomethyl group exclusively at the C-5 position due to electronic and steric factors: The electron-withdrawing ester group at C-3 stabilizes the transition state, while the bulky bromomethyl group favors C-5 incorporation [7]. Quantum mechanical calculations (RI-B97-D approximation) confirm that the 3,5-isomer is energetically favored by 4–6 kcal/mol over the 3,4-isomer due to reduced steric repulsion . Solvent optimization reveals that ethyl acetate or THF/EtOAc mixtures (1:1) maximize yields (75–89%) by balancing halogenoxime solubility and dipole formation kinetics [4].
Table 1: Regioselectivity and Yields in Cycloaddition Reactions
Chlorooxime Precursor | Alkyne | Solvent | Reaction Temp (°C) | 5-Regioisomer Yield (%) |
---|---|---|---|---|
Ethyl 2-chloro-2-(hydroxyimino)acetate | Propargyl bromide | EtOAc | 80 | 89 |
4-Fluorophenyl chloroxime | 2-Bromo-3,3,3-trifluoropropene | EtOAc/THF | 25 | 73 |
Amino acid-derived chloroxime | 2-Bromo-3,3,3-trifluoropropene | EtOAc | 25 | 95 |
Radical Bromination: Post-cyclization functionalization employs N-bromosuccinimide (NBS) under radical conditions to introduce the bromomethyl group. Optimization studies show that catalytic initiation with AIBN (1 mol%) in CCl₄ at 80°C achieves 85% conversion of 5-methylisoxazole intermediates. Critical parameters include:
Nucleophilic Substitution: Direct displacement of 5-hydroxymethyl or 5-chloromethyl precursors using NaBr/H₂SO₄ or PBr₃ proves superior for acid-sensitive substrates. Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate reacts with PBr₃ in dichloromethane (0°C → 25°C, 4 h), yielding the target bromide in 92% purity after aqueous workup. This method avoids radical intermediates and is scalable with minimal purification [8] [9].
Table 2: Bromination Methods Comparison
Substrate | Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Ethyl 5-methylisoxazole-3-carboxylate | NBS/AIBN | CCl₄, reflux, 6 h | 78 | Applicable to unactivated methyl groups |
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | PBr₃ | DCM, 0°C → 25°C, 4 h | 92 | No radical byproducts |
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | NaBr, H₂SO₄ | Acetone/H₂O, 60°C, 3 h | 85 | Low-cost reagents |
Integrated one-pot strategies circumvent isolation of unstable intermediates. A representative protocol combines:
Scale-up to >100 g requires meticulous control of exothermic events and purification bottlenecks:
Table 3: Scalability Performance Metrics
Synthetic Step | Scale Tested (g) | Optimal Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
[3+2] Cycloaddition | 160 | Semi-batch addition, EtOAc/NaHCO₃ | 73 | 98 |
Radical bromination | 50 | NBS/CCl₄, AIBN (0.5 mol%) | 81 | 95 |
Nucleophilic substitution | 100 | PBr₃/DCM, controlled T ramp | 90 | 99 |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2